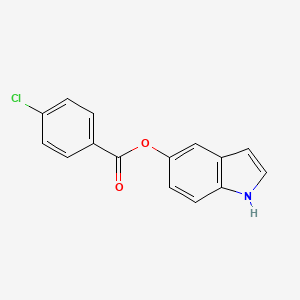

1H-Indol-5-yl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

113423-46-4 |

|---|---|

Molecular Formula |

C15H10ClNO2 |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

1H-indol-5-yl 4-chlorobenzoate |

InChI |

InChI=1S/C15H10ClNO2/c16-12-3-1-10(2-4-12)15(18)19-13-5-6-14-11(9-13)7-8-17-14/h1-9,17H |

InChI Key |

PFMUTPMGQVQLRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Purity Assessment of 1h Indol 5 Yl 4 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1H-Indol-5-yl 4-chlorobenzoate (B1228818), both proton (¹H) and carbon-13 (¹³C) NMR analyses are critical for a complete structural assignment.

Proton NMR spectroscopy provides precise information on the number, environment, and coupling of hydrogen atoms in a molecule. The analysis of chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) allows for the assignment of each proton to its specific position within the molecular framework. The expected ¹H NMR spectrum of 1H-Indol-5-yl 4-chlorobenzoate would exhibit distinct signals corresponding to the protons on the indole (B1671886) ring and the 4-chlorobenzoyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is based on predicted values and typical ranges for similar structural motifs, as specific experimental data is not publicly available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole N-H | 8.10 - 8.30 | Broad Singlet | - |

| Indole H-4 | 7.70 - 7.80 | Doublet | ~8.5 |

| Indole H-6 | 7.10 - 7.20 | Doublet of Doublets | ~8.5, ~2.0 |

| Indole H-7 | 7.40 - 7.50 | Doublet | ~8.5 |

| Indole H-2 | 7.25 - 7.35 | Triplet | ~2.5 |

| Indole H-3 | 6.50 - 6.60 | Triplet | ~2.5 |

| Chlorobenzoyl H-2', H-6' | 8.05 - 8.15 | Doublet | ~8.5 |

| Chlorobenzoyl H-3', H-5' | 7.45 - 7.55 | Doublet | ~8.5 |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, carbonyl, aliphatic).

To further aid in the assignment, the Attached Proton Test (APT) NMR experiment is a valuable tool. The APT experiment differentiates carbon signals based on the number of attached protons. In a typical APT spectrum, quaternary carbons (C) and methylene (CH₂) groups appear as signals with opposite phase to methyl (CH₃) and methine (CH) groups. This allows for the unambiguous identification of each type of carbon atom in the molecule, confirming the assignments made from the broadband decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is based on predicted values and typical ranges for similar structural motifs, as specific experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT Phase |

|---|---|---|

| Ester C=O | 164 - 166 | Negative |

| Indole C-7a | 135 - 137 | Negative |

| Indole C-3a | 128 - 130 | Negative |

| Indole C-5 | 145 - 147 | Negative |

| Chlorobenzoyl C-1' | 128 - 130 | Negative |

| Chlorobenzoyl C-4' | 139 - 141 | Negative |

| Indole C-2 | 123 - 125 | Positive |

| Indole C-3 | 102 - 104 | Positive |

| Indole C-4 | 120 - 122 | Positive |

| Indole C-6 | 112 - 114 | Positive |

| Indole C-7 | 111 - 113 | Positive |

| Chlorobenzoyl C-2', C-6' | 131 - 133 | Positive |

| Chlorobenzoyl C-3', C-5' | 128 - 130 | Positive |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, resulting in a characteristic spectrum of absorption bands. The IR spectrum of this compound is expected to show key absorption bands that confirm the presence of the ester, aromatic rings, N-H, and C-Cl bonds.

Table 3: Key IR Absorption Bands for this compound Note: This table is based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | 3300 - 3500 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C=O Stretch (Ester) | -COO- | 1720 - 1740 |

| C=C Stretch (Aromatic) | C=C | 1450 - 1600 |

| C-O Stretch (Ester) | Ar-O | 1200 - 1300 |

| C-Cl Stretch | Ar-Cl | 700 - 850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₅H₁₀ClNO₂), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition with high confidence. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Table 4: HRMS Data for this compound

| Ion | Calculated m/z ([M+H]⁺) |

|---|---|

| C₁₅H₁₁³⁵ClNO₂⁺ | 272.0478 |

| C₁₅H₁₁³⁷ClNO₂⁺ | 274.0449 |

Analysis of the fragmentation pattern in the MS/MS spectrum would likely show characteristic losses, such as the loss of the 4-chlorobenzoyl group, providing further evidence for the proposed structure.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This classical analytical technique serves as a fundamental check of purity and empirical formula. The experimentally determined percentages of C, H, and N for a purified sample of this compound must align closely with the theoretical values calculated from its molecular formula, C₁₅H₁₀ClNO₂.

Table 5: Elemental Analysis Data for C₁₅H₁₀ClNO₂ (Molecular Weight: 271.70 g/mol )

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 66.31 |

| Hydrogen (H) | 3.71 |

| Chlorine (Cl) | 13.05 |

| Nitrogen (N) | 5.16 |

| Oxygen (O) | 11.78 |

The congruence of data from these diverse analytical methods provides a rigorous and definitive characterization of this compound, confirming its structure and purity.

Chromatographic Techniques for Purity Determination and Separation

The purity and separation of this compound are critical for its characterization and use in further applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for assessing the purity of this compound and for its separation from potential impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative purity assessments. A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds of similar polarity.

In a typical RP-HPLC setup for the analysis of this compound, a non-polar stationary phase, such as a C18 column, would be utilized. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The ester linkage in this compound and the presence of the indole and chlorobenzoyl moieties influence its retention characteristics.

The development of a robust HPLC method would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve adequate separation of the target compound from any related substances. Detection is typically performed using a UV-Vis detector, as the indole and chlorobenzoate chromophores exhibit strong absorbance in the ultraviolet region. For instance, a related compound, indomethacin, which contains both an indole and a chlorobenzoyl group, is often detected at 254 nm.

A potential impurity that could be monitored is 4-chlorobenzoic acid, a possible hydrolysis product. The chromatographic conditions would be optimized to ensure baseline separation of this compound from this and other potential impurities.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | Acetonitrile is a common organic modifier; formic acid helps to improve peak shape and provides protons for mass spectrometry if used. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | Based on the UV absorbance of the chlorobenzoyl and indole moieties. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for volatile and thermally stable compounds. For a compound like this compound, its volatility would be a key consideration for the applicability of GC. While indole itself is amenable to GC analysis, the ester and the chlorobenzoate group increase the molecular weight and may decrease volatility.

If the compound exhibits sufficient thermal stability and volatility, a GC method would typically involve a high-temperature capillary column with a non-polar or medium-polarity stationary phase. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The sample is vaporized in a heated inlet and carried through the column by an inert carrier gas, such as helium or nitrogen.

Coupling GC with a mass spectrometer (GC-MS) would provide a high degree of confidence in the identification of this compound and any volatile impurities. The mass spectrometer would provide information on the molecular weight and fragmentation pattern of the eluting compounds, allowing for their structural elucidation. The analysis of indole derivatives by GC-MS has been established, providing a basis for method development for this compound.

Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) | A common, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |

| Inlet Temperature | 280 °C | To ensure complete and rapid vaporization of the analyte. |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min | A temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio information for definitive identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

Theoretical and Computational Investigations of 1h Indol 5 Yl 4 Chlorobenzoate

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcsi.pro It is widely employed to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.net While specific DFT studies on 1H-Indol-5-yl 4-chlorobenzoate (B1228818) are not extensively documented in publicly available literature, the application of this theory to analogous indole (B1671886) and chlorobenzoate derivatives provides a framework for understanding its likely characteristics.

DFT calculations are instrumental in analyzing the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. solubilityofthings.com

For a molecule like 1H-Indol-5-yl 4-chlorobenzoate, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be centered on the electron-withdrawing 4-chlorobenzoate moiety. This separation of frontier orbitals dictates the charge transfer characteristics of the molecule. Global quantum chemical descriptors, which can be derived from HOMO and LUMO energies, help quantify reactivity. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT Note: This table presents typical parameters derived from DFT calculations for analogous aromatic compounds. The values are illustrative and not specific experimental data for this compound.

| Quantum Chemical Parameter | Symbol | Typical Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron researchgate.net |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added researchgate.net |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons ijcsi.pro |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | χ2 / (2η) | Propensity to accept electrons researchgate.net |

The ester linkage in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis using DFT helps identify the most stable three-dimensional structure by calculating the potential energy surface (PES) as a function of key dihedral angles. researchgate.net The global minimum on the PES corresponds to the most energetically favorable conformation.

In studies of similar ester compounds, DFT methods like B3LYP with a suitable basis set (e.g., 6-31++G(d,p)) have been successfully used to perform conformational searches and identify stable conformers. researchgate.net For this compound, the key dihedral angle would be that which describes the rotation around the ester bond connecting the indole and benzoate (B1203000) rings. The analysis would reveal the steric and electronic factors governing the molecule's preferred shape.

Molecular Modeling and Docking Simulations for Interaction Prediction (excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net While frequently used for predicting protein-ligand interactions, docking can also be applied to understand how a molecule like this compound might interact with non-biological materials or surfaces. For instance, in materials science, docking simulations can predict the adsorption behavior of organic molecules on surfaces, which is relevant for applications like corrosion inhibition. ijcsi.pro

Simulations could be designed to dock this compound onto a model surface (e.g., a metal oxide or polymer surface). The results, scored by binding energy, would reveal the most stable adsorption poses and the types of intermolecular forces involved, such as van der Waals forces, hydrogen bonding (involving the indole N-H), and π-π stacking interactions between the aromatic rings and the surface. acs.org

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions. diva-portal.org By calculating the energies of reactants, products, and intermediate structures, it is possible to identify the transition state (TS)—the highest energy point along the reaction coordinate. numberanalytics.com The energy difference between the reactants and the transition state is the activation energy, a key factor determining the reaction rate. nih.gov

For this compound, one could computationally investigate its synthesis, for example, the esterification reaction between 5-hydroxyindole (B134679) and 4-chlorobenzoyl chloride. DFT calculations can be used to model the geometries of the reactants, the tetrahedral intermediate, and the transition states involved in the nucleophilic acyl substitution mechanism. nih.gov This allows for a detailed understanding of the reaction's feasibility and kinetics without performing the actual experiment. chemrxiv.org Recent advances even leverage machine learning to accelerate the prediction of transition state geometries. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their physical, chemical, or biological activities. nih.govmdpi.com By developing a statistical model based on a set of known molecules (a training set), QSAR can be used to predict the properties of new or untested compounds. nih.govqsartoolbox.org

A QSAR model for predicting a specific chemical property (e.g., solubility, boiling point, or chromatographic retention time) of indole esters could be developed. The model would use molecular descriptors calculated from the structure of this compound and related compounds. These descriptors quantify various aspects of the molecule, such as its steric, electronic, and hydrophobic properties. nih.gov

Table 2: Example of a 3D-QSAR Statistical Analysis Note: This table illustrates typical statistical parameters for CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), two common 3D-QSAR techniques. The values are representative of a valid QSAR model and are not from a specific study on this compound.

| Statistical Parameter | Symbol | CoMFA Model (Illustrative) | CoMSIA Model (Illustrative) | Description |

| Cross-validated Correlation Coefficient | q² | > 0.5 | > 0.5 | Measures the predictive ability of the model (internal validation). nih.gov |

| Non-cross-validated Correlation Coefficient | R² | > 0.6 | > 0.6 | Measures the goodness of fit of the model to the training data. nih.gov |

| Standard Error of Estimate | SEE | Low Value | Low Value | Indicates the absolute error in the predicted values. |

| F-statistic | F | High Value | High Value | Represents the statistical significance of the model. nih.gov |

| External Validation Coefficient | R²pred | > 0.5 | > 0.5 | Measures the predictive power on an external test set. nih.gov |

By generating such a model, one could predict specific properties of this compound before its synthesis and experimental characterization, accelerating the research and development process. mdpi.com

Reactivity and Derivatization Pathways of 1h Indol 5 Yl 4 Chlorobenzoate

Chemical Transformations of the Indole (B1671886) Moiety

The indole ring system is an electron-rich heterocycle, and its chemistry is dominated by reactions that leverage this nucleophilicity. rsc.org The presence of the 4-chlorobenzoate (B1228818) group at the C5 position, however, modulates this reactivity.

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

Indole is highly reactive towards electrophiles, significantly more so than benzene (B151609). rsc.org Electrophilic aromatic substitution (EAS) is the most characteristic reaction of the indole nucleus. The preferred site of electrophilic attack is the C3 position of the pyrrole (B145914) ring. This preference is due to the superior stability of the resulting cationic intermediate (arenium ion), where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. rsc.org

While substituents on the benzene ring can influence reactivity, the C5-ester group of 1H-Indol-5-yl 4-chlorobenzoate is electron-withdrawing. This effect deactivates the benzene portion of the indole nucleus towards electrophilic attack, thereby reinforcing the inherent preference for substitution on the electron-rich pyrrole ring. Should the C3 position be occupied, electrophilic substitution typically occurs at the C2 position. rsc.org If both C2 and C3 are blocked, the electrophile may attack the benzene ring, with the C6 position being the most likely site. rsc.org

Common electrophilic aromatic substitution reactions applicable to the indole nucleus include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as THF can introduce a halogen at the C3 position.

Nitration: Nitration is typically carried out under mild conditions, for example using benzoyl nitrate (B79036) at low temperatures, to avoid degradation of the indole ring by strong acids.

Friedel-Crafts Reactions: Acylation and alkylation can be performed at the C3 position. wikipedia.org Friedel-Crafts acylation, for instance, can be achieved using acyl chlorides with a Lewis acid catalyst like Et2AlCl. ikm.org.my

Functionalization at Indole Nitrogen (N1) and Carbon (C2, C3, C4, C6, C7) Centers

Beyond EAS, the indole moiety can be functionalized at several positions.

Indole Nitrogen (N1): The N-H proton of the indole is weakly acidic (pKa ≈ 17) and can be removed by a moderately strong base (e.g., NaH, NaOMe) to form an indolyl anion. iosrjournals.org This anion is a potent nucleophile and can be readily alkylated, acylated, or sulfonylated. For example, reaction with an alkyl halide after deprotonation would yield the N1-alkylated derivative.

Indole Carbons (C2, C3, C4, C6, C7): The nucleophilicity of the indole carbons decreases in the order C3 > C2 > C6 > C4 > C7 > C5.

C3-Position: As the most nucleophilic carbon, C3 is the primary site for reactions with a wide range of electrophiles. It is also the site for Mannich reactions (aminomethylation) and Vilsmeier-Haack reactions (formylation). mdpi.com

C2-Position: While less reactive than C3, the C2 position can be functionalized, often through directed metalation or in cases where C3 is blocked. uobasrah.edu.iq Palladium-catalyzed reactions have been developed that can selectively introduce substituents at C2, sometimes influenced by a directing group at the N1 position. jcsp.org.pk

C4, C6, and C7-Positions: Functionalization at these positions on the benzene ring is less common and generally requires more specific synthetic strategies, such as directed ortho-metalation or starting from a pre-functionalized indole. The electron-withdrawing nature of the C5-ester further deactivates these positions toward electrophilic attack.

| Position | Type of Reaction | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| N1 | Alkylation, Acylation | Base (e.g., NaH) followed by electrophile (e.g., R-X, RCOCl) | Requires deprotonation of the N-H proton. |

| C3 | Electrophilic Aromatic Substitution | Halogens (NBS, NCS), Nitrating agents, Acyl halides/Lewis acids | Most reactive carbon due to high electron density. rsc.org |

| C2 | Functionalization | Directed metalation (e.g., BuLi), Pd-catalyzed coupling | Generally requires C3 to be blocked or a directing group at N1. jcsp.org.pk |

| C4, C6, C7 | Electrophilic Aromatic Substitution | Harsh conditions | Significantly less reactive, deactivated by the C5-ester group. uobasrah.edu.iq |

Reactions Involving the Benzoate (B1203000) Ester Linkage

The ester functional group serves as a critical linkage that is susceptible to cleavage and transformation.

Hydrolytic Stability and Esterase-Mediated Transformations

The chemical stability of this compound is largely defined by the reactivity of its ester bond towards hydrolysis.

Chemical Hydrolysis: The ester linkage can be cleaved under both acidic and basic aqueous conditions to yield 5-hydroxyindole (B134679) and 4-chlorobenzoic acid. The rate of hydrolysis is pH-dependent. jcsp.org.pk In alkaline hydrolysis of aryl benzoates, the reaction proceeds through a two-stage mechanism where the rate-determining step is the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. rsc.org The presence of electron-withdrawing groups on either the aryl (indolyl) or benzoyl portion of the ester generally increases the rate of hydrolysis by making the carbonyl carbon more electrophilic. rsc.orgresearchgate.net Therefore, the chloro-substituent on the benzoyl ring is expected to accelerate hydrolysis compared to an unsubstituted benzoate.

Esterase-Mediated Transformations: Many organisms contain carboxylesterases, enzymes that catalyze the hydrolysis of ester bonds. nih.govinnovareacademics.in Plant and microbial esterases have been shown to hydrolyze various indole esters, such as indole-3-acetic acid esters. nih.govoup.comnih.gov It is highly probable that this compound can act as a substrate for certain esterases, which would cleave it into its constituent alcohol (5-hydroxyindole) and carboxylic acid. The kinetics of such enzymatic hydrolysis would depend on the specific enzyme. semanticscholar.org

| para-Substituent (X) on Benzoate Ring | Hammett Constant (σp) | Relative Rate (log(k/k₀)) |

|---|---|---|

| -NO₂ | +1.27 | +1.42 |

| -Cl | +0.23 | +0.38 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.24 |

| -OCH₃ | -0.27 | -0.39 |

Transesterification and Other Ester-Specific Reactions

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with another. masterorganicchemistry.com For this compound, this would involve replacing the 1H-indol-5-yloxy group with a different alcohol. The reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOR'). masterorganicchemistry.com To drive the reaction to completion, the incoming alcohol is typically used in large excess as the solvent. masterorganicchemistry.com For example, refluxing the compound in methanol (B129727) with an acid catalyst would likely produce methyl 4-chlorobenzoate and 5-hydroxyindole.

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is the most chemically inert part of the molecule. The chlorine atom is an electron-withdrawing group that deactivates the benzene ring towards further electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SₙAr) to replace the chlorine atom is possible but generally requires harsh reaction conditions, such as high temperatures and pressures, with a strong nucleophile like sodium hydroxide or ammonia. pressbooks.pub The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com While the ester group is deactivating, it is not as powerfully activating for SₙAr as a nitro group, for example.

More feasible transformations of the 4-chlorophenyl moiety often involve organometallic catalysis. For instance, the chlorine atom can be removed via hydrodehalogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. It can also participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, although the reactivity would be lower than the corresponding bromo or iodo derivatives.

Halogen-Based Cross-Coupling Reactions

The chloro-substituent on the benzoate ring of this compound serves as a key reactive site for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, significant advancements in catalyst systems have enabled their efficient use in a wide range of coupling processes. uwindsor.ca

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. mdpi.com For this compound, this reaction would involve the palladium-catalyzed coupling of the 4-chlorophenyl group with a variety of aryl or vinyl boronic acids or their esters. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high efficiency with aryl chlorides, with bulky, electron-rich phosphines often providing the best results. nih.gov

Heck Reaction:

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.org In the context of this compound, the 4-chlorophenyl moiety can be coupled with various alkenes to introduce vinyl groups. The reaction is catalyzed by a palladium complex and requires a base. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the benzoate ring of this compound. The development of specialized phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a broader array of amine coupling partners. libretexts.orgorganic-chemistry.org

The following table outlines plausible conditions for these cross-coupling reactions based on established protocols for similar substrates.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Product |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-120 | 1H-Indol-5-yl 4-arylbenzoate |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 100-140 | 1H-Indol-5-yl 4-vinylbenzoate |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 1H-Indol-5-yl 4-(amino)benzoate |

This table presents hypothetical reaction conditions based on analogous transformations reported in the literature.

Stereochemical Considerations and Regioselectivity in Chemical Reactions

The chemical reactions of this compound are subject to important stereochemical and regiochemical considerations, primarily dictated by the inherent properties of the indole nucleus.

Regioselectivity:

The indole ring possesses multiple sites for chemical modification, and the regiochemical outcome of a reaction is influenced by both the electronic nature of the indole itself and the reaction conditions employed. bhu.ac.in The C3 position is generally the most nucleophilic and prone to electrophilic attack. However, functionalization can also occur at other positions, including C2, C4, C5, C6, and C7, depending on the directing groups present and the type of reaction. nih.gov

In the case of this compound, the electron-withdrawing nature of the 4-chlorobenzoyloxy group at the C5 position will deactivate the benzene portion of the indole ring towards electrophilic substitution. This electronic effect would likely direct electrophilic attack towards the pyrrole ring, favoring the C3 position.

For metal-catalyzed C-H functionalization reactions, the regioselectivity can be controlled by the use of directing groups. nih.gov While the ester at C5 is not a classical directing group for C-H activation, its electronic influence will still play a role in the relative reactivity of the different C-H bonds on the indole ring.

Stereochemical Considerations:

Reactions involving the formation of a new stereocenter from the prochiral indole ring or its derivatives can potentially lead to stereoisomers. The control of stereochemistry is a critical aspect of modern organic synthesis.

In the context of this compound, stereoselectivity becomes relevant in reactions such as:

Asymmetric Hydrogenation: If a double bond were introduced into the indole ring or a substituent, its asymmetric hydrogenation using a chiral catalyst could yield enantiomerically enriched products.

Chiral Cross-Coupling Reactions: The use of chiral ligands in cross-coupling reactions, such as the Buchwald-Hartwig amination with a prochiral amine, could induce stereoselectivity. libretexts.org

Reactions at the Indole Nitrogen: Derivatization at the indole nitrogen followed by a reaction that creates a stereocenter on the side chain can be influenced by the bulky substituent at C5.

The development of stereoselective transformations often relies on the use of chiral catalysts or auxiliaries that can effectively differentiate between the two faces of a prochiral substrate. researchgate.netnih.gov For instance, in C-glycosylation reactions of indoles, the stereochemical outcome can be controlled to favor either the α or β anomer. researchgate.net While not directly applicable to the parent compound, this highlights the potential for stereocontrol in reactions of derivatized this compound.

Potential Applications of 1h Indol 5 Yl 4 Chlorobenzoate in Chemical Sciences and Material Technologies

Role as Precursors for Advanced Materials

The bifunctional nature of 1H-Indol-5-yl 4-chlorobenzoate (B1228818), featuring a reactive indole (B1671886) nitrogen and a robust aromatic framework, makes it a promising precursor for the synthesis of novel advanced materials. The indole ring is a privileged structure in materials science, known for its electronic properties and ability to be incorporated into larger conjugated systems. chim.itcreative-proteomics.com

Incorporation into Polymeric Systems and Dyes

The indole nucleus is a cornerstone in the development of functional polymers and dyes due to its unique electronic and structural characteristics. pcbiochemres.comresearchgate.net Researchers have successfully synthesized various indole-based polyesters by creating dicarboxylate monomers from indole units, which are then polymerized with aliphatic diols. nih.govacs.orgbioplasticsnews.com These polymers exhibit high glass transition temperatures (Tg) up to 113 °C and enhanced thermal stability, demonstrating the viability of indole as a sustainable aromatic unit for high-quality polyesters. acs.orgrsc.org

Given this precedent, 1H-Indol-5-yl 4-chlorobenzoate could serve as a valuable monomer or co-monomer in polycondensation reactions. The indole's N-H group provides a reactive site for incorporation into a polymer backbone, while the ester and chloro-substituted benzene (B151609) ring can act as pendant groups that modify the polymer's physical properties, such as solubility, thermal stability, and mechanical strength.

Furthermore, the indole structure is fundamental to many organic dyes, from the historic pigment indigo (B80030) to modern synthetic colorants used in dye-sensitized solar cells. chim.itresearchgate.netmdpi.com The color of indole-based dyes can be tuned by chemical modification; for instance, enzymatic oxidation of various chloro-substituted indoles produces dyes with colors ranging from green to purple. mdpi.com The extended π-conjugated system in this compound makes it a potential chromophore. Its structure could be modified to create novel dyes for textiles, printing, or advanced technological applications.

| Product from Indole Derivative | Color | Absorption Max (λmax) in DMF/MeOH |

| 4-chloroindole | Green | ~620 nm |

| 5-chloroindole | Light Blue | ~610 nm |

| 6-chloroindole | Purple | ~560 nm |

| 6-bromoindole | Pink | ~550 nm |

| 6-fluoroindole | Orange | ~575 nm |

This table, adapted from enzymatic dyeing studies, shows how halogen substitution on the indole ring influences the color and absorption spectra of the resulting indigo-type dyes. Data sourced from mdpi.com.

Design of Photoactive and Optoelectronic Organic Compounds

Indole and its derivatives are highly valued in the field of optoelectronics for their electron-donating nature and photoactive properties. researchgate.netacs.org These characteristics make them ideal components for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. researchgate.netacs.orgresearchgate.net The fusion of indole with other aromatic systems can create materials with tunable HOMO/LUMO energy gaps, which is crucial for designing efficient optoelectronic devices. chemrxiv.orgchemrxiv.org

This compound possesses an inherent donor-acceptor (D-A) character, with the indole ring acting as the electron donor and the electron-withdrawing 4-chlorobenzoate group as the acceptor. This intramolecular charge transfer potential is a key feature for photoactive materials. Upon excitation with light, such molecules can exhibit significant changes in their dipole moment, leading to interesting nonlinear optical (NLO) properties or solvatochromic fluorescence. mdpi.com

Research on related indole derivatives has shown their potential in OLEDs and as fluorescent sensors. acs.orgmdpi.com For example, tetraphenylethylenes (TPEs) modified with indole rings exhibit aggregation-induced emission (AIE), a highly desirable property for solid-state light-emitting applications. acs.org The strategic design of this compound, combining a known fluorophore (indole) with a group that can modulate electronic properties (4-chlorobenzoate), positions it as a strong candidate for investigation in next-generation photoactive and optoelectronic organic compounds.

Development as Analytical Reagents

The indole scaffold is a versatile platform in analytical chemistry, primarily due to its intrinsic fluorescence and reactivity. tandfonline.com Indole derivatives are widely used to develop fluorescent probes for detecting ions and small molecules, and as derivatizing agents to enhance the detection of analytes in chromatography. acs.orgscirp.org For instance, the reaction of indole derivatives with o-phthalaldehyde (B127526) yields highly fluorescent products, a principle used in various analytical assays. acs.org

This compound could potentially be developed as an analytical reagent. Its fluorescent properties, inherited from the indole nucleus, could be modulated by the 4-chlorobenzoate group. This might allow for selective sensing applications, where binding to a specific analyte (e.g., a metal ion or a biomolecule) could trigger a detectable change in its fluorescence emission spectrum or intensity. mdpi.com Furthermore, its structure could serve as a basis for creating analytical standards for use in environmental or pharmaceutical analysis, where high-purity reference materials are essential. sdfine.comsigmaaldrich.com The development of indole-based compounds as therapeutic agents necessitates robust analytical methods for their detection and quantification, a field where derivatives like this compound could find a role. tandfonline.com

Investigation of Corrosion Inhibition Properties

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. researchgate.netijcsi.pro The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. mdpi.comresearchgate.net The lone pair electrons on the heteroatoms and the π-electrons of the aromatic system facilitate this adsorption.

The molecular structure of this compound contains multiple active centers for adsorption: the nitrogen and π-electrons of the indole ring, and the oxygen atoms of the ester group. This makes it a highly promising candidate for corrosion inhibition. Studies on numerous related indole derivatives have demonstrated their excellent performance in protecting metals like mild steel and copper in corrosive media such as hydrochloric and sulfuric acid. researchgate.netmdpi.comnih.govresearchgate.net These compounds act as mixed-type inhibitors, meaning they suppress both the metal dissolution and hydrogen evolution reactions. mdpi.comresearchgate.net

Research has shown that the efficiency of indole-based inhibitors is often high, with some derivatives achieving over 95% inhibition. mdpi.comnih.gov The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide | Carbon Steel | 15 wt.% HCl | 98% | nih.gov |

| N'-[(Z)-(4-chlorophenyl)methylidene]-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | Carbon Steel | 1.0 M HCl | 98% | researchgate.net |

| 6-NH2-indole | Iron | Not specified | 97.11% | researchgate.net |

| Indole-5-carboxylic acid | Copper | H₂SO₄ | 95% | mdpi.com |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 81.2% | mdpi.com |

This table presents the corrosion inhibition efficiencies of several indole derivatives, highlighting the strong potential of this class of compounds. The high efficiencies observed for these related molecules suggest that this compound would be a valuable subject for future corrosion inhibition studies.

Future Research Directions and Unexplored Avenues for 1h Indol 5 Yl 4 Chlorobenzoate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1H-Indol-5-yl 4-chlorobenzoate (B1228818) and its derivatives remains an area ripe for innovation. While classical methods for esterification and indole (B1671886) functionalization exist, future research should prioritize the development of more efficient, sustainable, and atom-economical synthetic routes.

Current synthetic approaches for similar compounds often involve multi-step procedures. For instance, the synthesis of related indole esters has been achieved, but these methods can be lengthy and may not be environmentally benign. ikm.org.myresearchgate.net A promising future direction lies in the direct esterification of 5-hydroxyindole (B134679) with 4-chlorobenzoyl chloride or 4-chlorobenzoic acid. A particularly relevant analogue is the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, achieved through a triethylamine-mediated O-acylation reaction in acetonitrile (B52724) at room temperature. mdpi.com This approach is noted for its clean reaction profile and straightforward procedure, suggesting a viable template for synthesizing 1H-Indol-5-yl 4-chlorobenzoate. mdpi.com

Future research could explore:

Catalytic Direct Esterification: Investigating novel catalysts, including enzymatic and heterogeneous catalysts, for the direct coupling of 5-hydroxyindole and 4-chlorobenzoic acid. This would minimize waste and avoid the use of stoichiometric activating agents.

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, enhance safety, and allow for easier scalability.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids, deep eutectic solvents, or even water-based systems.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, a technique that has proven effective for synthesizing other complex heterocyclic compounds. researchgate.net

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic Esterification | High atom economy, reduced waste, catalyst reusability. | Development of novel, highly active, and selective catalysts. |

| Flow Chemistry | Precise control, enhanced safety, scalability, easy automation. | Optimization of reactor design and reaction conditions. |

| Green Solvents | Reduced environmental impact, improved safety. | Solvent screening and optimization of reaction solubility and kinetics. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Optimization of power, temperature, and reaction time. |

Application of Emerging Spectroscopic and Analytical Techniques

A thorough characterization of this compound is essential for understanding its properties and potential applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental, emerging techniques can provide deeper insights into its structure and dynamics.

Based on analogues, the FTIR spectrum of an indole benzoate (B1203000) ester would likely show characteristic C=O stretching vibrations for the ester group around 1727-1732 cm⁻¹, and N-H stretching from the indole ring around 3411 cm⁻¹. ikm.org.mymdpi.com Mass spectrometry would confirm the molecular weight, with an expected M+ peak around 271.04 m/z. ikm.org.my

Future analytical research should focus on:

Solid-State NMR (ssNMR): To probe the structure, polymorphism, and intermolecular interactions of this compound in the solid state.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize potential isomers or conformers.

Two-Dimensional NMR Spectroscopy: Comprehensive 2D NMR studies (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals, as has been demonstrated for similar complex heterocyclic structures. mdpi.com

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional structure, bond lengths, and angles, which is crucial for computational modeling and understanding structure-property relationships.

The following table summarizes key spectroscopic data expected for this compound, based on analyses of similar compounds. ikm.org.mymdpi.com

| Spectroscopic Technique | Expected Key Features | Information Gained |

| ¹H NMR | Aromatic protons from both indole and benzoate rings, N-H proton singlet. | Chemical environment of protons, structural connectivity. |

| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons. | Carbon skeleton, presence of functional groups. |

| FTIR (cm⁻¹) | ~3411 (N-H stretch), ~1730 (C=O stretch), ~1236 (C-O stretch), ~740 (C-Cl stretch). | Presence of key functional groups (indole N-H, ester, C-Cl bond). |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) corresponding to C15H10ClNO2. | Confirmation of molecular weight and formula. |

Advanced Mechanistic Insights from Computational Chemistry

Computational chemistry offers a powerful, non-invasive tool to predict and understand the properties of this compound at an electronic level. Such studies can guide synthetic efforts and predict potential applications before engaging in extensive lab work.

Future computational investigations could include:

Density Functional Theory (DFT) Calculations: To optimize the molecular geometry, calculate spectroscopic properties (NMR, IR) for comparison with experimental data, and determine electronic properties like the HOMO-LUMO energy gap.

Molecular Docking Simulations: If exploring biological applications, docking studies could predict the binding affinity and mode of interaction with various protein targets. The indole scaffold is a well-known pharmacophore. ikm.org.my

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule, which are crucial for understanding its crystal packing and material properties.

Time-Dependent DFT (TD-DFT): To predict the UV-Visible absorption spectrum and understand the electronic transitions involved, which is relevant for photophysical applications.

Predicted properties for related molecules, such as the topological polar surface area (TPSA) and LogP, provide a starting point for such analyses. chemscene.com

Exploration of Novel Non-Biological Applications and Material Science Innovations

The unique combination of the electron-rich indole system and the electron-withdrawing 4-chlorobenzoate group suggests that this compound could be a valuable building block in material science. The indole moiety is known for its role in organic electronics and its derivatives are investigated for applications in organic semiconductors. vulcanchem.com

Unexplored avenues in material science include:

Organic Electronics: Investigating the potential of this compound and its polymers as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The planarity and potential for π-π stacking are key features for charge transport.

Luminescent Materials: Studying its photoluminescent properties. The rigid structure and extended conjugation could lead to interesting fluorescence or phosphorescence, making it a candidate for chemical sensors or imaging agents.

Functional Polymers: Incorporating the molecule as a monomer into novel polymers to create materials with tailored thermal, electronic, or optical properties.

The development of new materials from this compound could be a significant area of future research, moving beyond the traditional focus on the biological activity of indole derivatives. sigmaaldrich.comambeed.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1H-Indol-5-yl 4-chlorobenzoate, and what analytical methods validate its purity?

- Methodology : A common approach involves esterification between 1H-indol-5-ol and 4-chlorobenzoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Post-synthesis, purity is validated via HPLC (retention time comparison with standards) and 1H/13C NMR for structural confirmation. For example, synthetic analogs of indole derivatives (e.g., 4-chloro-1H-indole) have been characterized using NMR spectroscopy in deuterated solvents like acetone-d6 . Impurity profiling can follow pharmacopeial guidelines, as seen in impurity limit tables for indole-containing pharmaceuticals .

Q. How can researchers structurally characterize this compound, and what spectral data are critical?

- Methodology : Key techniques include:

- NMR spectroscopy : Confirm indole NH proton (δ ~10–11 ppm in DMSO-d6) and ester carbonyl (δ ~165–170 ppm in 13C NMR).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+).

- X-ray crystallography : Resolves stereochemistry and packing motifs, though crystallization may require optimized solvent systems (e.g., ethyl acetate/hexane). Structural analogs, such as acrylamide-indole hybrids, have been characterized using similar workflows .

Q. What enzymatic systems interact with 4-chlorobenzoate derivatives, and how are these assays designed?

- Methodology : 4-Chlorobenzoate:CoA ligase (CBL) catalyzes ATP-dependent activation of 4-chlorobenzoate to 4-chlorobenzoyl-AMP, a precursor for dehalogenation. Assays monitor ATP consumption via coupled enzymatic systems (e.g., pyruvate kinase/lactate dehydrogenase) or direct quantification of AMP/PPi. Structural studies of CBL reveal domain movements critical for catalysis, which can be probed using ATP analogs like AMPPNP .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported catalytic efficiencies of enzymes acting on 4-chlorobenzoate derivatives?

- Methodology : Discrepancies often arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. To address this:

Perform kinetic studies under standardized buffers (e.g., Tris-HCl, pH 7.5) with controlled Mg²⁺/ATP levels.

Use site-directed mutagenesis to test active-site residues (e.g., conserved lysine/arginine in AMP-binding domains ).

Compare data with structural models (e.g., CBL’s 140° domain rotation ). Contradictions in Km/Vmax values may reflect substrate accessibility or allosteric regulation.

Q. What advanced strategies optimize the stability of this compound in biological assays?

- Methodology :

- Prodrug design : Mask the ester group with hydrolyzable moieties (e.g., acetoxymethyl esters) to enhance cellular uptake.

- Microencapsulation : Use liposomes or cyclodextrins to improve aqueous solubility.

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Analogous indole derivatives (e.g., sumatriptan impurities) show stability improvements through structural modifications .

Q. How can researchers profile and quantify trace impurities in this compound batches?

- Methodology :

- HPLC-DAD/UV : Use gradient elution (e.g., acetonitrile/water + 0.1% TFA) with a C18 column. Compare retention times against known impurities (e.g., dechlorinated byproducts).

- LC-HRMS : Identify unknown impurities via exact mass and fragmentation patterns.

- Validation : Follow ICH guidelines for limits of detection (LOD ≤ 0.05%) and quantification (LOQ ≤ 0.15%). Impurity tables for indole-based pharmaceuticals provide reference thresholds .

Q. What computational tools predict the binding affinity of this compound to biological targets (e.g., TEAD proteins)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with Hippo-YAP1/TEAD signaling targets.

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS/AMBER).

- QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity. Indole-acrylamide derivatives have been studied as TEAD inhibitors .

Methodological Notes

- Data Analysis : For enzyme kinetics, use GraphPad Prism for nonlinear regression (Michaelis-Menten analysis) .

- Contradiction Management : Apply iterative hypothesis testing (e.g., varying substrate concentrations or cofactors) and cross-reference structural data .

- Safety : While no specific hazards are reported for this compound, handle chlorinated compounds in fume hoods and follow GHS protocols for indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.